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Compound of Interest

Compound Name: 2-Fluoropropionic acid

Cat. No.: B127133

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoropropionic acid (CAS 6087-13-4). Due to the limited availability of experimentally-
derived public spectra, this guide presents predicted spectroscopic data based on established
principles and spectral data of analogous compounds. These predictions offer valuable insights
for the characterization and analysis of this compound in research and development settings.

Introduction

2-Fluoropropionic acid is a halogenated carboxylic acid with applications in various fields,
including as a building block in the synthesis of pharmaceuticals and agrochemicals. Accurate
spectroscopic characterization is crucial for its identification, purity assessment, and structural
elucidation in complex matrices. This document outlines the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Fluoropropionic
acid, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Fluoropropionic acid.
These values are calculated based on established empirical rules, spectral databases of similar
structures, and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. *H NMR (Proton NMR)

Predicted data in CDCIs at 400 MHz.

Chemical Shift ()

Coupling Constant

Multiplicity Assignment
(ppm) () (Hz)
~11.5 Singlet (broad) -COOH
~48 (2JH-F), ~7 (3JH-
~4.9 Doublet of Quartets H) -CH(F)-
~24 (3JH-F), ~7 (3JH-
~1.6 Doublet of Doublets H) -CHs
2.1.2. 3C NMR (Carbon-13 NMR)
Predicted data in CDCIs at 100 MHz.
Chemical Shift (8) (ppm) C-F Coupling (J) (Hz2) Assignment
~175 ~20 (2JC-F) -COOH
~88 ~180 (*1JC-F) -CH(F)-
~18 ~25 (2JC-F) -CHs

2.1.3. *°F NMR (Fluorine-19 NMR)

A °F NMR spectrum for 2-Fluoropropionic acid is publicly available.

Chemical Shift (8) (ppm) Multiplicity

Coupling Constant (J) (Hz)

-185 to -195 Doublet of Quartets ~48 (2JF-H), ~24 (3JF-H)

Infrared (IR) Spectroscopy

Predicted major vibrational frequencies for a neat liquid film.
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Wavenumber (cm~?) Intensity Vibrational Mode

O-H stretch (Carboxylic acid

3300-2500 Broad, Strong dimer)

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=0 stretch (Carboxylic acid)
~1450 Medium C-H bend (aliphatic)

~1220 Strong C-O stretch (Carboxylic acid)
~1050 Strong C-F stretch

~930 Broad, Medium O-H bend (out-of-plane, dimer)

Mass Spectrometry (MS)

Predicted major fragments for Electron lonization (El) Mass Spectrometry.

miz Proposed Fragment
92 [M]* (Molecular lon)
73 M - E]*

47 [M - COOH]*

45 [COOH]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample
like 2-Fluoropropionic acid. Instrument parameters should be optimized for the specific
instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation
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Dissolve approximately 10-20 mg of 2-Fluoropropionic acid in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, D20, or acetone-ds).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

3.1.2. Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer.

IH NMR:

o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 0-16 ppm.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
e 13C NMR:
o Pulse Sequence: Proton-decoupled single-pulse experiment.
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024-4096 (due to lower sensitivity).
o Relaxation Delay: 2-5 seconds.
e F NMR:
o Pulse Sequence: Proton-decoupled single-pulse experiment.
o Spectral Width: Appropriate range for fluorine (~ -50 to -250 ppm).

o Number of Scans: 128-512.
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o Relaxation Delay: 1-2 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a single drop of neat 2-Fluoropropionic acid directly onto the center of the ATR
crystal.

3.2.2. Data Acquisition

Instrument: FT-IR Spectrometer with an ATR accessory.
e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm™1.

e Number of Scans: 16-32.

e Background: A background spectrum of the clean, empty ATR crystal should be recorded
prior to the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

o Prepare a dilute solution of 2-Fluoropropionic acid (~0.1 mg/mL) in a volatile solvent
compatible with the ionization method (e.g., methanol or acetonitrile for Electrospray
lonization - ESI).

3.3.2. Data Acquisition (Electron lonization - El)
e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

« lonization Mode: Electron lonization (EIl) at 70 eV.
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e Mass Range: m/z 30-200.

* Inlet System: Direct infusion or GC introduction.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer: The spectroscopic data presented in this guide are predicted values and should be
used for reference purposes only. Experimental verification is recommended for definitive
structural confirmation and analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoropropionic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b127133#spectroscopic-data-for-2-fluoropropionic-
acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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